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molecular formula C9H9NO6 B1455259 Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate CAS No. 215659-03-3

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No. B1455259
M. Wt: 227.17 g/mol
InChI Key: ZKUUVVYMPUDTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658790B2

Procedure details

A mixture of 500 g methyl 4,5-dimethoxy-2-nitro-benzoate and 625 g potassium hydroxide in 2300 ml of water is heated to 95° C. for 18.5 h. After cooling, the mixture is filtered clear and the filtrate is diluted with 3 l water. The solution is combined with 950 ml acetic acid and after 1 h the precipitate is filtered off. The precipitate is suspended in 3250 ml ethyl acetate and then 100 ml of water and 200 ml 12N hydrochloric acid are added. After 1.5 h the phases are separated and the aqueous phase is extracted with 700 ml ethyl acetate. The combined organic phases are dried on magnesium sulphate and after filtration they are evaporated down. The mixture is evaporated again with 200 ml methylcyclohexane. The residue is refluxed together with 1600 ml of methanol and 100 ml conc. sulphuric acid for 16.5 h. The mixture is evaporated down until crystallisation begins. 1000 ml of water are added and the mixture is stirred until a homogeneous suspension is obtained. The precipitate is filtered off, washed with 500 ml of water and suspended in 1000 ml of water. After 1.5 h stirring the precipitate is filtered off and washed with 500 ml of water. After the filter cake is dried, 364 g product are obtained.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
625 g
Type
reactant
Reaction Step One
Name
Quantity
2300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13]C)=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([N+:15]([O-:17])=[O:16])[CH:4]=1.[OH-].[K+]>O>[OH:13][C:12]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([N+:15]([O-:17])=[O:16])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
Name
Quantity
625 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred until a homogeneous suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered clear
ADDITION
Type
ADDITION
Details
the filtrate is diluted with 3 l water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
ADDITION
Type
ADDITION
Details
100 ml of water and 200 ml 12N hydrochloric acid are added
CUSTOM
Type
CUSTOM
Details
After 1.5 h the phases are separated
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 700 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried on magnesium sulphate
FILTRATION
Type
FILTRATION
Details
after filtration they
CUSTOM
Type
CUSTOM
Details
are evaporated down
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated again with 200 ml methylcyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
The residue is refluxed together with 1600 ml of methanol and 100 ml conc. sulphuric acid for 16.5 h
Duration
16.5 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated down until crystallisation
ADDITION
Type
ADDITION
Details
1000 ml of water are added
CUSTOM
Type
CUSTOM
Details
is obtained
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with 500 ml of water
STIRRING
Type
STIRRING
Details
After 1.5 h stirring the precipitate
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 500 ml of water
CUSTOM
Type
CUSTOM
Details
After the filter cake is dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 364 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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